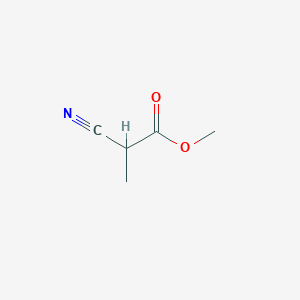
Methyl 2-cyano-2-methylacetate
Vue d'ensemble
Description
Synthesis Analysis
- The synthesis of methyl 2-cyano-2-methylacetate involves gas-phase reactions, as demonstrated in a study where it was synthesized using tetracyanoethylene and methanol in an electrospray ionization source (Anstöter & Verlet, 2020).
- Another method for its synthesis is through cyano(nitro)methylation using cyano-aci-nitroacetate as a synthetic equivalent of anionic nitroacetonitrile (Asahara, Muto, & Nishiwaki, 2014).
Molecular Structure Analysis
- Detailed molecular structure analysis can be done using methods like photoelectron imaging, which helps in determining the isomeric form and mode-specific vibrational autodetachment of methyl 2-cyano-2-methylacetate (Anstöter & Verlet, 2020).
Chemical Reactions and Properties
- Methyl 2-cyano-2-methylacetate can undergo various chemical reactions, such as Michael addition and reactions involving ammonium ylide intermediates (Wang et al., 2003).
- It can also participate in multi-component reactions, leading to the synthesis of complex organic structures (Faidallah & Al-Juaid, 2014).
Physical Properties Analysis
- The physical properties of methyl 2-cyano-2-methylacetate, such as thermal behavior and electronic properties, can be analyzed using techniques like thermal analysis and ultraviolet–visible absorption spectroscopy (Kotteswaran, Senthil Pandian, & Ramasamy, 2016).
Applications De Recherche Scientifique
Cyano(nitro)methylation and Synthetic Applications
- Cyano(nitro)methylation Methods : Methyl 2-cyano-2-methylacetate has been utilized as a cyano(nitro)methylating agent in the development of practical, convenient, and safe cyano(nitro)methylation methods. These methods enable the synthesis of unsymmetrical double Michael adducts and serve as precursors for the construction of complex molecules like pyridine and naphthyridine frameworks (Asahara et al., 2014). Similarly, cyano-aci-nitroacetate, possessing three different functional groups on the same carbon, reacts with ketones and aldehydes to afford polyfunctionalized nitriles, which can further be used as precursors for the synthesis of heterocyclic compounds (Asahara & Nishiwaki, 2015).
Synthesis of Pyrrole and Pyridone Derivatives
- Pyrrole and Pyridone Syntheses : The compound has been involved in efficient syntheses of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate and related derivatives. These compounds, synthesized from simple starting materials like ethyl 2-chloroacetoacetate and cyanoacetamide, showcase the ability of methyl 2-cyano-2-methylacetate to facilitate access to new libraries of pyrrole systems (Dawadi & Lugtenburg, 2011).
Development of Novel Dyes and Materials
- Dye Synthesis and Properties : The synthesis of 2-cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid dye from 4-dimethylaminobenzaldehyde and methyl cyanoacetate highlights its utility in the field of materials science. The synthesized dye's electronic and thermal properties have been thoroughly analyzed, demonstrating its potential applications in various industries (Kotteswaran, Senthil Pandian, & Ramasamy, 2016).
Antimicrobial Compound Synthesis
- Antimicrobial Agents : Research into the synthesis of novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a biologically active sulfonamide moiety using methyl 2-cyano-2-methylacetate demonstrates its importance in medicinal chemistry. These compounds have shown promising antibacterial and antifungal activities, indicating the potential of methyl 2-cyano-2-methylacetate in developing new antimicrobial agents (Darwish et al., 2014).
Conformational Studies and Solvent Effects
- Conformational Studies : Comparative studies of methyl cyanoacetate and related compounds have been conducted to understand their conformational behavior in different conditions. These studies provide insights into the effects of conformational cooling and the impact of solvent on the behavior of such compounds, which is crucial for their application in synthetic chemistry (Reva et al., 2003).
Safety And Hazards
“Methyl 2-cyano-2-methylacetate” is classified as dangerous with the signal word "Danger" . It has several hazard statements including H227, H302, H312, H315, H319, H332, H334 . Precautionary measures include P210, P261, P264, P270, P271, P280, P285, P301+P312, P302+P352, P304+P340, P304+P341, P305+P351+P338, P312, P330, P332+P313, P337+P313, P342+P311, P362, P363, P370+P378, P403+P235, P501 .
Propriétés
IUPAC Name |
methyl 2-cyanopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-4(3-6)5(7)8-2/h4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHHQWUYMDWMAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30289725 | |
| Record name | Methyl cyanopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30289725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-cyano-2-methylacetate | |
CAS RN |
14618-77-0 | |
| Record name | NSC63190 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63190 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl cyanopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30289725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-cyano-2-methylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid](/img/structure/B84779.png)






![[(E)-but-2-enyl]-triethoxysilane](/img/structure/B84795.png)

